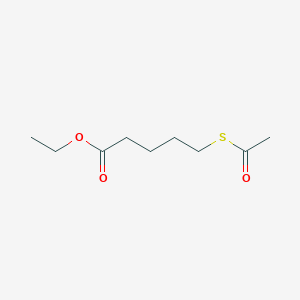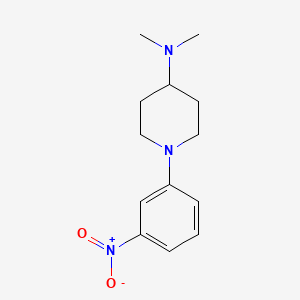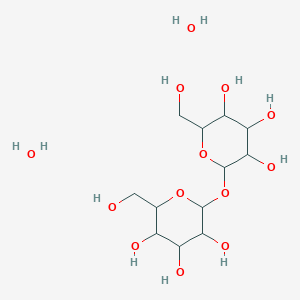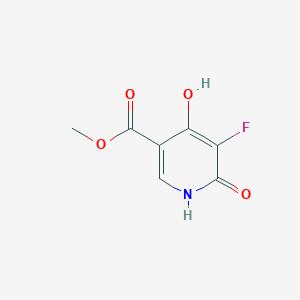
Methyl 5-Fluoro-4,6-dihydroxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-Fluoro-4,6-dihydroxynicotinate is a fluorinated derivative of nicotinic acid This compound is characterized by the presence of a fluorine atom at the 5-position and hydroxyl groups at the 4 and 6 positions on the nicotinic acid ring The methyl ester group is attached to the carboxyl group of the nicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-4,6-dihydroxynicotinate typically involves the fluorination of a suitable nicotinic acid derivative. One common method is the direct fluorination of 4,6-dihydroxynicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The resulting 5-fluoro-4,6-dihydroxynicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly fluorinating agents may also be considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-Fluoro-4,6-dihydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 5-fluoro-4,6-dihydroxyquinoline.
Reduction: Formation of 5-fluoro-4,6-dihydroxy-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-Fluoro-4,6-dihydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine.
Wirkmechanismus
The mechanism of action of Methyl 5-Fluoro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,6-dihydroxynicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Fluoro-2,6-dihydroxynicotinate: Lacks the hydroxyl group at the 4-position.
Methyl 5-Fluoro-2,6-dihydroxynicotinate: Similar but with hydroxyl groups at different positions.
Uniqueness
Methyl 5-Fluoro-4,6-dihydroxynicotinate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H6FNO4 |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
methyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
CTCZQSKZAKFYLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CNC(=O)C(=C1O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



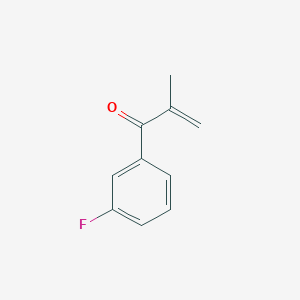
![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)
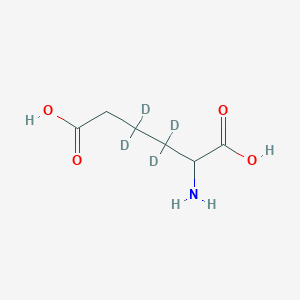

![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
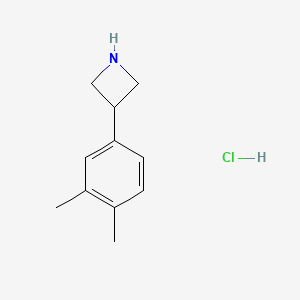
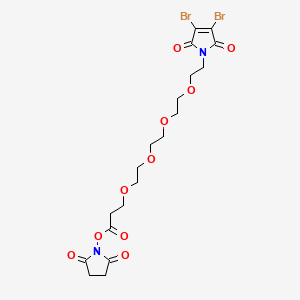

![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
